N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c17-14(16-6-11-4-10(16)7-20-11)15-5-9-1-2-12-13(3-9)19-8-18-12/h1-3,10-11H,4-8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIXQYNNCXDZKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the bicyclic structure and subsequent functionalization with the benzo[d][1,3]dioxole moiety. The synthetic pathway often employs methods such as base-catalyzed condensation and cyclization techniques to achieve the desired structure.
Biological Activity Overview
The biological activity of this compound has been evaluated for various pharmacological effects:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α.
- Antimicrobial Properties : Limited antimicrobial activity has been reported against specific bacterial strains, suggesting potential applications in treating infections.
Anticancer Studies
A study published in 2024 assessed the anticancer properties of synthesized benzothiazole derivatives, including those related to our compound. The results demonstrated varying degrees of cytotoxicity against solid tumor cell lines, with some compounds significantly inhibiting cell growth and inducing apoptosis through mitochondrial pathways .
| Compound | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung) | 10 | Apoptosis |
| Compound B | MCF7 (Breast) | 15 | Cell Cycle Arrest |
| Compound C | HeLa (Cervical) | 20 | Mitochondrial Dysfunction |
Anti-inflammatory Activity
Research has indicated that certain derivatives can reduce inflammation markers in vitro. For instance, compounds showed a significant decrease in IL-6 release from activated macrophages, indicating their potential as anti-inflammatory agents .
Antimicrobial Activity
A limited study highlighted that while some derivatives exhibited antimicrobial activity against Gram-positive bacteria, they were less effective against Gram-negative strains. This suggests a selective action mechanism that may be explored further for therapeutic applications .
Case Studies
- Case Study on Cytotoxicity : A specific derivative was tested on human lung cancer cells (A549) and demonstrated a dose-dependent response in inhibiting cell viability, with an IC50 value of 10 μM. This study suggested that the compound could be a candidate for further development as an anticancer agent.
- Inflammation Modulation : In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, a derivative significantly reduced TNF-α levels by 40%, showcasing its potential in treating inflammatory diseases.
Comparison with Similar Compounds
Compound 4a (Thiadiazole-benzodioxole derivative)
- Similarities to Target : Both compounds incorporate a benzodioxole group, which is associated with AChE inhibition .
- Differences : Compound 4a replaces the bicyclo[2.2.1]heptane system with a thiadiazole ring, reducing conformational rigidity. This may result in lower target selectivity compared to the bicyclic system in the target compound.
Benzathine Benzylpenicillin
- Bicyclic System : The 4-thia-1-azabicyclo[3.2.0]heptane core is part of the β-lactam antibiotic family. The larger bicyclo[3.2.0] system enables inhibition of bacterial transpeptidases, a mechanism distinct from the presumed AChE targeting of the compound .
- Substituents : The phenylacetamide group enhances bacterial cell wall targeting, unlike the benzodioxole in the compound.
2-azabicyclo[2.1.1]hexane-pyrrolopyridine Derivative
- The trifluoromethyl-thiazole group may enhance metabolic stability and lipophilicity .
Methyl 4-(2-thia-5-azabicyclo[...])benzoate
- Core Similarity : Shares the 2-thia-5-azabicyclo[2.2.1]heptane carboxamide group, making it the closest structural analog.
- Substituent Impact : The methyl benzoate group introduces an ester functionality, which may confer higher solubility but lower in vivo stability compared to the benzodioxolylmethyl group .
Q & A
Q. What are the standard synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide?
The synthesis typically involves multi-step reactions, starting with functionalization of the benzo[d][1,3]dioxole core. A common approach includes:
- Step 1: Condensation of benzo[d][1,3]dioxole-5-carboxaldehyde with a thiadiazole intermediate under reflux in ethanol or DMF.
- Step 2: Cyclization using catalysts like triethylamine to form the bicyclo[2.2.1]heptane framework. Reaction conditions (e.g., 60–80°C, 12–24 hours) and solvent polarity significantly influence yield .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Q. How is the compound characterized to confirm structural integrity?
Key analytical methods include:
- NMR Spectroscopy: H and C NMR to verify regiochemistry of the bicyclic system and benzo[d][1,3]dioxole substitution .
- HPLC-MS: To assess purity (>95%) and molecular ion peaks .
- X-ray Crystallography: Resolves stereochemical ambiguities in the bicyclic core, particularly the 2-thia-5-aza arrangement .
Q. What preliminary biological assays are recommended for this compound?
Initial screening should focus on:
- Enzyme Inhibition: Acetylcholinesterase (AChE) or monoamine oxidase (MAO) assays at 1–100 µM concentrations, using Ellman’s method for AChE .
- Cytotoxicity: MTT assays in HEK-293 or HepG2 cell lines to establish IC₅₀ values .
- Receptor Binding: Radioligand displacement studies for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
Advanced Research Questions
Q. How can synthetic yield be optimized for the bicyclo[2.2.1]heptane core?
- Catalyst Screening: Use of DBU (1,8-diazabicycloundec-7-ene) or Pd-based catalysts to enhance cyclization efficiency .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve reaction rates compared to ethanol .
- Temperature Control: Gradual heating (ramp to 80°C over 2 hours) reduces side products like dimerized intermediates .
Q. How to resolve contradictions in NMR data for regiochemical assignments?
- 2D NMR Techniques: NOESY or HSQC to differentiate between exo/endo configurations in the bicyclic system .
- Isotopic Labeling: N-labeled analogs clarify nitrogen positioning in the azabicyclo framework .
- Comparative Analysis: Cross-reference with structurally similar compounds (e.g., tert-butyl 3-oxo-2-oxa-5-aza-bicyclo[2.2.1]heptane-5-carboxylate) .
Q. What strategies mitigate off-target effects in biological activity studies?
- Structure-Activity Relationship (SAR): Modify the benzo[d][1,3]dioxole or thiadiazole moieties to reduce nonspecific binding .
- Proteomic Profiling: Use affinity chromatography coupled with mass spectrometry to identify unintended protein interactions .
- Co-crystallization Studies: Determine binding modes with primary targets (e.g., AChE) to guide rational design .
Q. How to address discrepancies in IC₅₀ values across different cell lines?
- Metabolic Stability Testing: Assess compound stability in liver microsomes to rule out rapid degradation in certain cell types .
- Membrane Permeability: Use Caco-2 monolayers or PAMPA assays to evaluate passive diffusion barriers .
- Transcriptomic Analysis: Compare gene expression profiles of resistant vs. sensitive cell lines to identify efflux pumps (e.g., P-gp) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
